Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-

Description

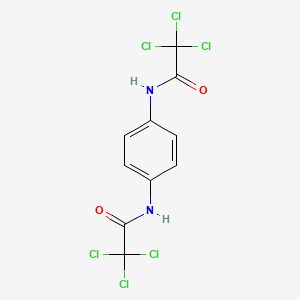

The compound "Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-)" belongs to a class of halogenated acetamides characterized by a central p-phenylene bridge connecting two 2,2,2-trichloroacetamide groups. Such derivatives are often studied for their structural diversity and applications in polymer synthesis, agrochemicals, or pharmaceuticals .

Properties

CAS No. |

4257-74-3 |

|---|---|

Molecular Formula |

C10H6Cl6N2O2 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

2,2,2-trichloro-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C10H6Cl6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |

InChI Key |

GMKLVPIWJUKZOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N-substituted trichloroacetamides, including the bis-substituted p-phenylene derivative, typically involves the acylation of amines with trichloroacetyl chloride or in situ generated trichloroacetylating agents. The key step is the formation of the amide bond between the amine nitrogen and the trichloroacetyl moiety.

In Situ Photo-On-Demand Trichloroacetylation Method

A recent and efficient method for synthesizing N-substituted trichloroacetamides, which can be adapted for the preparation of Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-), involves the photo-on-demand generation of trichloroacetyl chloride from tetrachloroethylene under ultraviolet light in the presence of oxygen. This method was reported in 2023 and offers high yields (~97%) and broad applicability to various amines, including those with low nucleophilicity such as amides and fluorinated amines.

- Tetrachloroethylene (TCE) solution containing the amine is irradiated with a low-pressure mercury lamp under oxygen bubbling at approximately 70-80 °C.

- Photochemical oxidation of TCE produces trichloroacetyl chloride in situ.

- The generated trichloroacetyl chloride reacts immediately with the amine to form the trichloroacetamide.

- The reaction mixture is then worked up by washing and extraction to isolate the pure product.

This method avoids the direct handling of corrosive trichloroacetyl chloride and is adaptable to various substrates, including aromatic diamines such as p-phenylenediamine, which would yield the bis-trichloroacetamide derivative.

Example for a mono-substituted analogue:

| Step | Conditions | Outcome |

|---|---|---|

| UV irradiation of TCE with amine under O2 bubbling | 2 hours at 80 °C | In situ generation of trichloroacetyl chloride and reaction with amine |

| Stirring post-irradiation | 2 hours at 120 °C | Completion of reaction |

| Workup | Aqueous NaHCO3 wash, organic extraction, drying | Isolation of N-substituted trichloroacetamide in 81% yield |

This approach can be extended to p-phenylenediamine to afford Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-) by simultaneous acylation of both amine groups.

Conventional Synthesis Using Trichloroacetyl Chloride

Traditionally, Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-) is prepared by direct reaction of p-phenylenediamine with trichloroacetyl chloride under controlled conditions:

- Reagents: p-Phenylenediamine and trichloroacetyl chloride.

- Solvent: Anhydrous solvents such as dichloromethane or chloroform.

- Conditions: Low temperature (0 to 5 °C) to control the exothermic reaction.

- Procedure: Slow addition of trichloroacetyl chloride to a solution of p-phenylenediamine with stirring.

- Workup: Quenching with water, extraction, drying, and purification by recrystallization.

This method requires careful handling of trichloroacetyl chloride due to its corrosivity and toxicity but provides straightforward access to the bis-substituted product.

Alternative Synthetic Routes and Catalysis

Some research explores base-catalyzed condensation reactions where trichloroacetamides can be converted into other functional derivatives, indicating potential for stepwise modification after initial acylation.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Photo-on-demand trichloroacetylation | Tetrachloroethylene, amine, O2, UV light | 70-80 °C, UV irradiation, then 120 °C stirring | ~97 (mono-substituted) | Avoids direct handling of trichloroacetyl chloride; broad substrate scope |

| Direct acylation with trichloroacetyl chloride | p-Phenylenediamine, trichloroacetyl chloride | 0-5 °C, anhydrous solvent | Variable, typically high | Requires careful handling of reagent |

| Base-catalyzed condensation (post-synthesis) | N-substituted trichloroacetamides, base, amines/alcohols | Mild heating | - | For further derivatization, not initial synthesis |

Research Discoveries and Advantages

- The photo-on-demand method facilitates the synthesis of fluorinated and other functionalized N-substituted trichloroacetamides, expanding the chemical space for blocked isocyanates and related materials.

- This method is particularly advantageous for substrates with low nucleophilicity, which are challenging in conventional acylation.

- The in situ generation of trichloroacetyl chloride reduces exposure risks and improves reaction safety.

- The bis-substituted p-phenylene derivative can be efficiently synthesized by applying this method to p-phenylenediamine, enabling high purity and yield.

Chemical Reactions Analysis

Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) undergoes various chemical reactions, including:

Hydrolysis: The amide bonds can be cleaved under acidic or basic conditions, yielding trichloroacetic acid and p-phenylenediamine.

Nucleophilic Substitution: The trichloroacetyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Acetamide derivatives are often explored for their pharmacological properties. The trichloroacetamide group has been implicated in the development of anti-cancer agents due to its ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that modifications of acetamide can enhance selectivity and potency against cancer cell lines .

- Agricultural Chemistry

- Material Science

- Analytical Chemistry

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of N,N'-p-phenylenebis(2,2,2-trichloro-) derivatives against breast cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting their potential as lead compounds for drug development .

Case Study 2: Herbicidal Efficacy

Research was conducted to evaluate the herbicidal efficacy of trichloroacetamides on various weed species. The findings demonstrated that these compounds effectively inhibited seed germination and growth at low concentrations, highlighting their potential use in sustainable agriculture practices .

Comparative Data Table

Mechanism of Action

The mechanism of action of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography : The trichloro group’s electronegativity promotes dense crystal packing via Cl···O and Cl···Cl interactions, as seen in Hirshfeld surface analyses (e.g., 12.8% Cl···O contacts in epoxynaphthalene derivatives) .

- Synthetic Routes : C-amidoalkylation and condensation reactions are common; e.g., chloral hydrate reacts with nitroanilines to form geminal diamines .

- Stability Challenges : Trichloro derivatives may undergo hydrolysis under basic conditions, necessitating stabilizers in formulations .

Biological Activity

Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, interactions with proteins, and potential therapeutic applications.

Chemical Structure and Properties

Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-) features a unique structure characterized by the presence of two trichloroacetamide groups linked by a p-phenylenediamine moiety. This configuration allows for specific interactions with biological targets, which can lead to varied pharmacological effects.

The mechanism of action for Acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This property is crucial for its potential use in drug development.

Enzyme Inhibition

Research has indicated that Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-) exhibits significant enzyme inhibition activity. For example:

- Inhibition of Specific Enzymes : The compound has been shown to inhibit various enzymes involved in metabolic pathways. Its effects on enzyme kinetics are critical for understanding its therapeutic potential .

Protein Interactions

The compound's ability to interact with proteins has been explored in several studies:

- Disruption of Protein Complexes : Acetamide has been reported to disrupt interactions between key proteins involved in cancer progression. For instance, it can interfere with the c-Myc/Max interaction, leading to the degradation of c-Myc protein in cells and inducing apoptosis .

Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of Acetamide derivatives, it was found that certain compounds showed promising anti-proliferative activity against human cancer cell lines. The most active derivative demonstrated an EC50 value of 3.3 μM against HL-60 cells .

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| PKUMDL-CLM-32 | 3.3 | Disrupts c-Myc/Max interaction |

Study 2: Enzyme Stabilization

Another research effort evaluated the compound's ability to stabilize enzymes under stress conditions. The findings revealed that Acetamide derivatives could enhance the stability of certain enzymes in vitro and in vivo models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Acetamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Trichloroacetamide | Lacks ethylenebis linkage | Moderate enzyme inhibition |

| N,N'-Ethylenebis(N-nitroacetamide) | Contains nitro groups | Different reactivity profile |

| Tetraacetylethylenediamine | Acetyl groups instead | Varies significantly in biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-), and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Utilize nucleophilic substitution reactions with sodium azide (NaN₃) in toluene:water (8:2) under reflux (5–7 hours) to replace chlorine atoms, as demonstrated in analogous chloroacetamide syntheses .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Post-reaction, isolate products via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate).

- Key Considerations : Ensure stoichiometric excess of NaN₃ (1.5 equivalents) and validate purity via NMR/IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- FT-IR : Identify C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches. Compare experimental spectra with DFT-calculated theoretical spectra to confirm functional groups .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and trichloroacetamide methylene groups (δ 4.0–4.5 ppm). Assign peaks via 2D experiments (COSY, HSQC) .

Q. How can X-ray crystallography be applied to determine the molecular geometry of this compound?

- Methodology :

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. Optimize resolution (<1.0 Å) for precise bond-length/angle measurements .

- Validation : Cross-reference with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical vibrational spectra be resolved?

- Methodology :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate IR spectra. Compare with experimental data to identify outliers (e.g., solvent effects or crystal-packing forces) .

- Step 2 : Adjust computational models to include solvent dielectric constants or intermolecular interactions (e.g., Hirshfeld surface analysis) .

Q. What strategies are recommended for analyzing hydrogen-bonding patterns in the crystal lattice?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D for donors, A for acceptors) to identify motifs (e.g., R₂²(8) rings) .

- Hirshfeld Surfaces : Generate surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., Cl···H vs. H···H interactions) and correlate with thermal stability .

Q. How can thermochemical data inform the compound’s stability under varying conditions?

- Methodology :

- Combustion Calorimetry : Measure ΔcH° (e.g., -3143 ± 33 kJ/mol for liquid phase) to assess thermodynamic stability. Compare with analogous compounds (e.g., trichloroacetamide derivatives) .

- Table :

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔcH° (liquid) | -3143 ± 33 | Combustion | |

| ΔcH° (solid) | -779.1 | Combustion |

Q. What computational approaches are suitable for modeling the compound’s reactivity in solution?

- Methodology :

- MD Simulations : Use AMBER or GROMACS to simulate solvation dynamics in polar solvents (e.g., DMSO). Track conformational changes in the p-phenylene backbone.

- QM/MM : Combine DFT (for reactive sites) with molecular mechanics (for bulk solvent effects) to predict nucleophilic substitution pathways .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond-length variations) be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.